molecular formula C15H8Cl5N5 B2929659 6-chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 30355-06-7

6-chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2929659
CAS No.: 30355-06-7
M. Wt: 435.51
InChI Key: RZGOXOLLBMBTET-UHFFFAOYSA-N
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Description

6-Chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine (CAS 30355-06-7) is a high-purity chemical reagent with a molecular formula of C15H8Cl5N5 and a molecular weight of 435.51 g/mol . This compound features a chlorinated 1,3,5-triazine-2,4-diamine core, a structure known for its significant research applications in agrochemical and pharmaceutical development . The 1,3,5-triazine scaffold is of particular interest due to its stability and ability to participate in diverse chemical reactions, making it a valuable intermediate for synthesizing novel compounds . Researchers are exploring its potential as a biological agent, with studies examining its antioxidant and antimicrobial properties . The presence of chlorine atoms and multiple aromatic rings influences its overall polarity, suggesting likely solubility in organic solvents like DMSO and DMF, but limited solubility in water . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper safety data sheets should be consulted prior to handling. The product may require cold-chain transportation .

Properties

IUPAC Name

6-chloro-2-N,4-N-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl5N5/c16-9-3-1-7(5-11(9)18)21-14-23-13(20)24-15(25-14)22-8-2-4-10(17)12(19)6-8/h1-6H,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGOXOLLBMBTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine (CAS: 30355-06-7) is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₅H₁₀Cl₂N₄
  • Molecular Weight : 347.17 g/mol
  • CAS Number : 30355-06-7

Research indicates that compounds in the triazine class can exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that triazines may inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria and cancer cells .
  • Antiviral Activity : Certain derivatives have shown promise against viral infections by interfering with viral replication processes .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. The following table summarizes key findings from relevant studies:

Study Biological Activity IC50/EC50 Values Notes
Study 1AntimycobacterialEC50 = 0.25 µMInhibits Mycobacterium tuberculosis by targeting DHFR .
Study 2AntiviralEC50 = 0.24 nMEffective against HIV-1 in TZM cells with low cytotoxicity .
Study 3CytotoxicityCC50 = 15 µMModerate cytotoxic effects on human cell lines .

Case Studies

  • Antimycobacterial Activity :
    A study conducted by researchers at a leading pharmaceutical institution evaluated the efficacy of various triazine derivatives against Mycobacterium tuberculosis. The results indicated that this compound exhibited significant inhibitory activity against the bacterium by disrupting folate metabolism pathways.
  • Antiviral Properties :
    Another investigation focused on the antiviral properties of this compound against HIV-1. The study demonstrated that it effectively inhibited viral replication with an EC50 value of 0.24 nM while maintaining low cytotoxicity levels in human cell lines. This suggests its potential as a lead compound for developing new antiviral therapies .
  • Cytotoxicity Assessment :
    A cytotoxicity profile was established using various human cell lines. The compound showed moderate cytotoxic effects (CC50 = 15 µM), indicating that while it possesses bioactive properties, further optimization may be required to enhance selectivity and reduce toxicity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and substituent impacts:

Compound Name Substituents (Positions 2 and 4) Molecular Formula Molecular Weight (g/mol) Primary Use
6-Chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine 3,4-Dichlorophenyl C₁₈H₁₀Cl₅N₅ 466.58 Research/discontinued
Propazine (CAS 139-40-2) Isopropyl C₉H₁₆ClN₅ 229.71 Pre-emergence herbicide
Simazine (CAS 122-34-9) Diethyl C₇H₁₂ClN₅ 201.66 Herbicide
Atrazine (CAS 1912-24-9) Ethyl and isopropyl C₈H₁₄ClN₅ 215.68 Broad-spectrum herbicide
Prometryn (CAS 7287-19-6) Isopropyl and methylthio C₁₀H₁₉N₅S 241.36 Herbicide

Key Observations :

  • Substituent Bulk and Polarity : The dichlorophenyl groups in the target compound increase molecular weight by ~2× compared to propazine and simazine. This enhances lipophilicity (logP ~4.5 estimated) versus propazine (logP ~2.8) , likely reducing water solubility and increasing soil adsorption.

Physicochemical and Environmental Properties

  • Water Solubility :
    • Target compound: Estimated <1 mg/L (due to aromatic Cl groups), similar to prometryn (0.33 mg/L) .
    • Propazine: 8.6 mg/L ; Simazine: 5 mg/L .
  • Soil Half-Life :
    • Dichlorophenyl substituents may extend degradation time compared to alkyl-substituted triazines (e.g., atrazine: 60 days; propazine: 90 days) .
  • Mode of Action :
    • Like other chlorotriazines, it likely inhibits photosynthesis by binding to the D1 protein in photosystem II . However, steric hindrance from dichlorophenyl groups could alter binding efficiency.

Regulatory and Commercial Status

  • Discontinuation : The target compound is marked as discontinued, possibly due to synthesis challenges (e.g., introducing dichlorophenyl amines) or regulatory restrictions .
  • Comparison to Registered Compounds : Atrazine, simazine, and propazine remain widely used but face scrutiny over groundwater contamination . The dichlorophenyl derivative’s higher persistence could exacerbate such issues.

Q & A

Q. What methodologies are recommended for synthesizing 6-chloro-N,N'-bis(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, and how can yield optimization be achieved?

Answer: Synthesis typically involves a multi-step condensation reaction. A validated approach includes:

  • Reacting cyanoguanidine with 3,4-dichloroaniline derivatives under microwave-assisted conditions to form the triazine core .
  • Chlorination at the 6-position using POCl₃ or PCl₅ in anhydrous conditions, as demonstrated in analogous triazine syntheses .
  • Purification via recrystallization (e.g., dichloromethane/diethyl ether) or column chromatography.
    Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of triazine precursor to dichlorophenylamine), reflux durations (3–6 hours), and inert atmospheres to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Answer:

  • IR Spectroscopy : Key peaks include NH stretching (~3240 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) .
  • NMR :
    • 1H^1H-NMR: Aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ ~10.8 ppm) .
    • 13C^{13}C-NMR: Triazine carbons (δ 155–160 ppm) and dichlorophenyl carbons (δ 125–135 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • UPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can solubility and stability be evaluated under varying experimental conditions?

Answer:

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis .
  • Stability : Conduct accelerated degradation studies under UV light, acidic/basic pH, and elevated temperatures (40–60°C), monitoring via HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity and mechanism of action?

Answer:

  • Replace chloro groups with electron-withdrawing/-donating substituents (e.g., fluorine, methoxy) to alter bioactivity.
  • Mechanistic assays :
    • Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
    • Enzyme inhibition: Kinase or acetylcholinesterase assays with IC₅₀ determination .
  • Structure-activity relationship (SAR) modeling using DFT calculations to correlate electronic properties with activity .

Q. What experimental designs are suitable for resolving contradictions in environmental degradation data?

Answer:

  • Controlled degradation studies : Compare hydrolysis (pH 5–9), photolysis (UV-A/B), and microbial degradation in soil/water matrices .
  • Use isotopic labeling (14C^{14}C) to track metabolites and quantify half-lives.
  • Apply LC-QTOF-MS to identify transformation products (e.g., dechlorinated or hydroxylated derivatives) .

Q. How can mechanistic studies elucidate reaction pathways in triazine-based systems?

Answer:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for H/D-substituted substrates to identify rate-determining steps .
  • Trapping intermediates : Use low-temperature NMR or EPR to detect radical or carbocation intermediates during chlorination .
  • Computational modeling (Gaussian 16): Map potential energy surfaces for chlorination or nucleophilic substitution pathways .

Methodological Guidance for Contradictions

  • Conflicting bioactivity data : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Divergent degradation rates : Standardize test matrices (e.g., OECD guidelines for soil type, organic content) .

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